molecular formula C7H6N4 B1593434 Pyrido[2,3-b]pyrazin-7-amine CAS No. 804551-62-0

Pyrido[2,3-b]pyrazin-7-amine

Cat. No. B1593434
CAS RN: 804551-62-0
M. Wt: 146.15 g/mol
InChI Key: QAHXHCJENQEPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-b]pyrazin-7-amine is a heterocyclic compound . It has been shown to exhibit a wide range of biological applications, including selective inhibition of PI3K isozymes and for treating myocardial infarction .


Synthesis Analysis

The synthesis of novel pyrido[2,3-b]pyrazin based heterocyclic compounds has been achieved through multicomponent synthesis . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .


Molecular Structure Analysis

The structure of novel pyrido[2,3-b]pyrazin based heterocyclic compounds are established by using FTIR, NMR (1 H & 13 C) and CHN analysis . The NH stretching in FTIR appears in the range of 3193–3459 cm −1 while the peaks in the range of 1566–1661 cm −1 showed the presence of C O group .


Chemical Reactions Analysis

Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties . Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of molecules were accomplished at B3LYP/6-31G (d,p) level .


Physical And Chemical Properties Analysis

Global reactivity parameters (GRPs) were correlated with the band gap (Egap) values . The dipole moment (μ), average polarizability 〈α〉, first (βtot) and second 〈γ〉 hyper-polarizabilities were calculated for compounds .

Scientific Research Applications

Electrochemical DNA Sensing

Pyrido[2,3-b]pyrazin-7-amine derivatives have been utilized in the development of electrochemical DNA sensors. These sensors use DNA as a recognition element to detect specific molecules or analytes in a sample. The advantage of using pyrido[2,3-b]pyrazin-7-amine in these sensors is their ability to bind to DNA on the sensor surface, causing a change in the electrical properties that can be measured .

Nonlinear Optical (NLO) Properties

Compounds derived from Pyrido[2,3-b]pyrazin-7-amine exhibit remarkable nonlinear optical properties. These properties are crucial for NLO technological applications, such as in the development of optical switches, modulators, and telecommunication devices. The high NLO response of these compounds makes them valuable for future technological advancements .

Antioxidant Activity

In vitro studies have shown that Pyrido[2,3-b]pyrazin-7-amine derivatives possess antioxidant properties. This activity is beneficial for research in oxidative stress-related diseases and could lead to the development of new antioxidant therapies .

Antiurease Activity

The antiurease activity of Pyrido[2,3-b]pyrazin-7-amine derivatives has been documented, which is significant for the treatment of diseases caused by urease-producing bacteria. This includes certain types of urinary tract infections and gastrointestinal disorders .

Photoluminescence Quantum Efficiency (PLQY)

Pyrido[2,3-b]pyrazin-7-amine-based compounds have high photoluminescence quantum efficiency, making them suitable for full-color display applications. Their simple molecular structure and high PLQY are advantageous for cost-effective multicolor display technologies .

Light-Emitting Materials

These compounds have been used to create light-emitting analogues for display technologies. The triphenylamine modified pyrido[2,3-b]pyrazin-7-amine derivatives are synthesized for their potential use in organic light-emitting diodes (OLEDs), which are essential for modern display and lighting systems .

Safety And Hazards

Pyrido[2,3-b]pyrazin-7-amine is for R&D use only and not for medicinal, household or other use . If inhaled, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

The pyrido[2,3-b]pyrazin based heterocyclic compounds have very remarkable contributions towards NLO technological applications . They are utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant and antiurease activity .

properties

IUPAC Name

pyrido[2,3-b]pyrazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHXHCJENQEPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650257
Record name Pyrido[2,3-b]pyrazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-b]pyrazin-7-amine

CAS RN

804551-62-0
Record name Pyrido[2,3-b]pyrazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminopyrido[2,3-B]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-b]pyrazin-7-amine
Reactant of Route 2
Pyrido[2,3-b]pyrazin-7-amine
Reactant of Route 3
Reactant of Route 3
Pyrido[2,3-b]pyrazin-7-amine
Reactant of Route 4
Pyrido[2,3-b]pyrazin-7-amine
Reactant of Route 5
Pyrido[2,3-b]pyrazin-7-amine
Reactant of Route 6
Pyrido[2,3-b]pyrazin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.